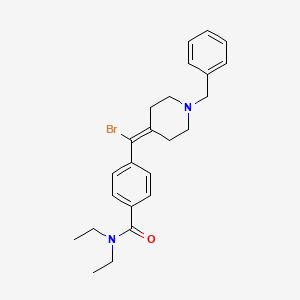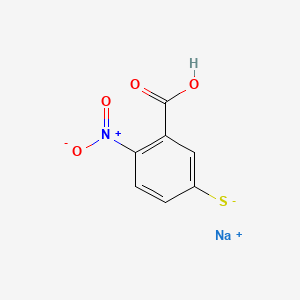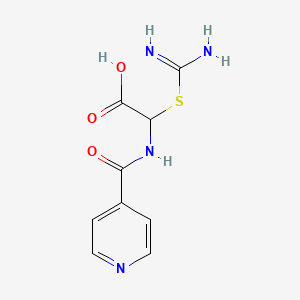
Hydnuferrugin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro-fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydnuferrugin can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a high-boiling solvent and a catalyst to facilitate the formation of the spiro-fused ring system. The reaction conditions often include elevated temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The industrial process may include steps such as purification through chromatography and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydnuferrugin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities into the molecule.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, often facilitated by reagents such as halogens or alkyl groups
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Hydnuferrugin has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: this compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism by which Hydnuferrugin exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Hydnuferrugin can be compared with other similar compounds, such as:
Hydnellum ferrugineum metabolites: These metabolites have similar chemical characteristics and are derived from the same fungal source.
This compound stands out due to its unique spiro-fused ring system and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
53274-37-6 |
|---|---|
Formule moléculaire |
C18H10O9 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
2,8,9-trihydroxyspiro[2,3-dihydro-[1]benzofuro[2,3-g]chromene-4,5'-furan]-2',5,11-trione |
InChI |
InChI=1S/C18H10O9/c19-7-3-6-9(4-8(7)20)25-16-12(6)14(23)17-13(15(16)24)18(5-11(22)26-17)2-1-10(21)27-18/h1-4,11,19-20,22H,5H2 |
Clé InChI |
GGOAIAMUTGCTLP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C(C13C=CC(=O)O3)C(=O)C4=C(C2=O)C5=CC(=C(C=C5O4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


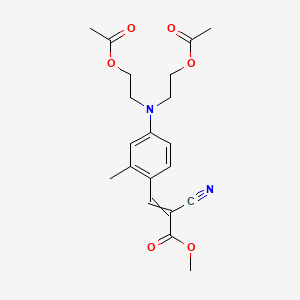


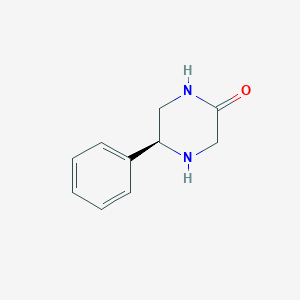

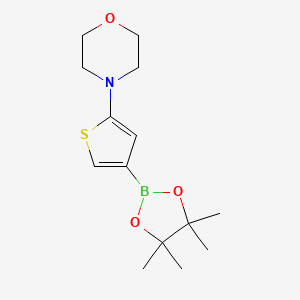
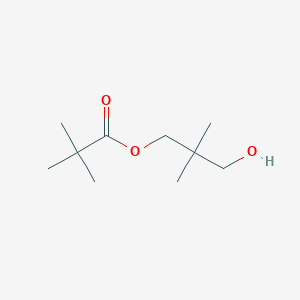
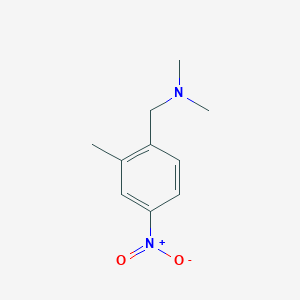

![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
